molecular formula C7H14ClNO3 B6160968 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride CAS No. 2751620-93-4

2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride

Cat. No.: B6160968
CAS No.: 2751620-93-4
M. Wt: 195.6
InChI Key:
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Description

2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride, or 2-HPPA HCl, is an organic acid that has been used in a variety of scientific and medical research applications. It is a derivative of pyrrolidinone, a cyclic amide, and is used as a building block for organic synthesis and as a reagent for the synthesis of other compounds. 2-HPPA HCl has been studied for its biochemical and physiological effects, and for its use in laboratory experiments.

Scientific Research Applications

2-HPPA HCl has been used in a variety of scientific and medical research applications. It has been used to study the effects of organic acids on cellular metabolism, as well as to study the effects of organic acids on the body. It has also been used to study the effects of organic acids on the brain and nervous system. Additionally, it has been used to study the effects of organic acids on the cardiovascular system, and to study the effects of organic acids on the immune system.

Mechanism of Action

2-HPPA HCl works by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in a variety of functions in the body, including muscle contraction and memory. By inhibiting the activity of acetylcholinesterase, 2-HPPA HCl can increase the amount of acetylcholine in the body, leading to increased muscle contraction and improved memory.
Biochemical and Physiological Effects
2-HPPA HCl has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, and to protect against oxidative stress. Additionally, it has been found to have anticonvulsant and anti-epileptic effects, and to be able to reduce the severity of seizures.

Advantages and Limitations for Lab Experiments

2-HPPA HCl has several advantages when used in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. Additionally, it has a high solubility in water, making it easy to work with in lab experiments. However, it is important to note that 2-HPPA HCl is a toxic substance, and should be handled with care in laboratory experiments.

Future Directions

There are several potential future directions for 2-HPPA HCl. One potential direction is to further explore its anti-inflammatory and anti-cancer properties. Additionally, further research could explore its effects on the cardiovascular system, as well as its effects on the immune system. Additionally, further research could explore its potential therapeutic applications, such as its potential to be used as an anticonvulsant or anti-epileptic. Finally, further research could explore its potential to be used as a building block for organic synthesis and as a reagent for the synthesis of other compounds.

Synthesis Methods

2-HPPA HCl is synthesized from pyrrolidinone and hydrochloric acid. The reaction involves heating the pyrrolidinone to a temperature of 110-120°C, and then adding the hydrochloric acid. The reaction is then stirred for 30 minutes, and the resulting 2-HPPA HCl is collected by filtration.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride involves the reaction of pyrrolidine with ethyl acetoacetate followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Pyrrolidine", "Ethyl acetoacetate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 3-(pyrrolidin-1-yl)but-2-en-1-one.", "Step 2: The product from step 1 is hydrolyzed with hydrochloric acid to form 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid.", "Step 3: The final product is obtained by acidifying the product from step 2 with hydrochloric acid to form 2-hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride." ] }

2751620-93-4

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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